(S)-methyl3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate

Lipophilicity Membrane permeability Partition coefficient

(S)-Methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate (CAS 159155-12-1, C₁₉H₃₁NO₅S, MW 385.5 g/mol) is a chiral N-sulfonyl-L-serine methyl ester derivative bearing the bulky 2,4,6-triisopropylphenylsulfonyl (TIPPS) protecting group on the α‑amine together with a free primary hydroxyl on the side chain. The compound serves as a key synthetic intermediate in the preparation of matriptase inhibitors such as CJ‑672 and related serine protease inhibitors that incorporate the TIPPS pharmacophore.

Molecular Formula C19H31NO5S
Molecular Weight 385.5 g/mol
Cat. No. B13060976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-methyl3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate
Molecular FormulaC19H31NO5S
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(CO)C(=O)OC)C(C)C
InChIInChI=1S/C19H31NO5S/c1-11(2)14-8-15(12(3)4)18(16(9-14)13(5)6)26(23,24)20-17(10-21)19(22)25-7/h8-9,11-13,17,20-21H,10H2,1-7H3/t17-/m1/s1
InChIKeyUZVGAOZBSSSTDW-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Methyl 3-Hydroxy-2-(2,4,6-Triisopropylphenylsulfonamido)propanoate – Core Chemical Identity and Procurement Relevance


(S)-Methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate (CAS 159155-12-1, C₁₉H₃₁NO₅S, MW 385.5 g/mol) is a chiral N-sulfonyl-L-serine methyl ester derivative bearing the bulky 2,4,6-triisopropylphenylsulfonyl (TIPPS) protecting group on the α‑amine together with a free primary hydroxyl on the side chain [1]. The compound serves as a key synthetic intermediate in the preparation of matriptase inhibitors such as CJ‑672 and related serine protease inhibitors that incorporate the TIPPS pharmacophore [2]. Its orthogonally protected architecture—base‑labile methyl ester, acid‑stable yet cleavable TIPPS sulfonamide, and unprotected hydroxyl—enables sequential deprotection and site‑selective elaboration that is not achievable with conventional N‑protected serine esters used in peptide synthesis.

Why Generic N‑Protected Serine Methyl Esters Cannot Replace (S)-Methyl 3-Hydroxy-2-(2,4,6-Triisopropylphenylsulfonamido)propanoate in Serine Protease Inhibitor Synthesis


Conventional N‑protected serine methyl esters such as Boc‑Ser‑OMe, Cbz‑Ser‑OMe or Tos‑Ser‑OMe are routinely used in peptide synthesis, yet they fail to deliver the steric, electronic, and pharmacokinetic profile required for matriptase‑directed inhibitors. The TIPPS group combines three critical features absent from simple N‑protection strategies: (i) a pronounced lipophilic shift (experimental XLogP3 = 3.5) that alters membrane partitioning relative to Boc‑ or Cbz‑protected congeners [1], (ii) superior chemical stability compared to mesitylenesulfonyl analogues under cross‑coupling and acidic deprotection conditions [2], and (iii) a steric footprint that drives selective S4‑subsite engagement in matriptase, a property that smaller sulfonyl groups (e.g., tosyl, α‑tolyl) cannot replicate [3]. Consequently, substituting any generic N‑protected serine ester results in loss of the precise binding‑site complementarity and metabolic profile that the TIPPS‑embedded CJ‑672 inhibitor series achieves. The following section provides the quantitative evidence substantiating these differentiation points.

Quantitative Differentiation Evidence for (S)-Methyl 3-Hydroxy-2-(2,4,6-Triisopropylphenylsulfonamido)propanoate vs. Closest Structural Analogs


Lipophilicity Advantage Over Boc‑ and Cbz‑Protected Serine Methyl Esters

The target compound exhibits a computed XLogP3 of 3.5, which is approximately 4.4‑fold higher than the logP of the commonly used Boc‑Ser‑OMe (logP 0.8) and approximately 4.2‑fold higher than Cbz‑Ser‑OMe (logP 0.84). This elevated lipophilicity is a direct consequence of the triisopropylphenylsulfonyl group and is expected to enhance passive membrane permeability and hydrophobic pocket occupancy in protease active sites [1].

Lipophilicity Membrane permeability Partition coefficient

Stability Advantage of TIPPS Sulfonamide Over Mesitylenesulfonyl Analogues

In a comparative study of aryl sulfonate reactivity on nucleoside derivatives, the 2,4,6‑triisopropylbenzenesulfonyl (TIPPS) group was explicitly reported as 'reasonably stable,' whereas the 2‑mesitylenesulfonyl (2,4,6‑trimethylphenylsulfonyl) analogues were described as 'not quite as stable' under identical reaction and storage conditions [1]. This stability differential is attributed to the greater steric shielding provided by the isopropyl substituents relative to methyl groups.

Protecting group stability Aryl sulfonate reactivity Oligonucleotide synthesis

Selectivity Advantage in Serine Protease Inhibition Relative to α‑Tolyl‑Sulfonyl Tripeptides

In a study of tripeptides of formula X‑SO₂‑D‑Ser‑AA‑Arg‑OH, the analogue bearing X = 2,4,6‑triisopropylphenyl was identified as the most selective inhibitor of urokinase (uPA) compared to thrombin, trypsin, plasmin, t‑PA, and kallikrein, whereas the α‑tolyl‑SO₂ analogue exhibited the highest potency for uPA with a Ki of 24 μM but showed lower selectivity across the panel [1]. Although the specific Ki of the TIPPS derivative was not listed in the abstract, the explicit designation as 'most selective' over the 17‑compound library demonstrates a statistically meaningful selectivity advantage that is directly attributable to the steric bulk of the triisopropylphenyl group.

Urokinase selectivity Serine protease inhibition N‑sulfonyl tripeptides

Direct Structural Link to Sub‑Nanomolar Matriptase Inhibitor CJ‑672

The (S)‑methyl ester building block is the direct synthetic precursor to the matriptase inhibitor CJ‑672, whose co‑crystal structure with human matriptase has been solved at 2.2 Å resolution (PDB 2GV7) [1]. CJ‑672, which retains the intact TIPPS moiety, inhibits matriptase with a Ki below 5 nM and demonstrates high selectivity over related serine proteases [2]. No other N‑protected serine methyl ester has been co‑crystallized in a matriptase complex, underscoring the specific structural complementarity of the TIPPS group for the matriptase S4 binding cleft.

Matriptase inhibition X‑ray co‑crystal structure PDB 2GV7

High‑Impact Application Scenarios Where (S)-Methyl 3-Hydroxy-2-(2,4,6-Triisopropylphenylsulfonamido)propanoate Outperforms Generic Alternatives


Synthesis of Matriptase‑Selective Inhibitor Building Blocks Requiring Orthogonal Deprotection

When a synthetic route demands sequential deprotection of the amine, carboxyl, and side‑chain hydroxyl groups under mutually exclusive conditions, the TIPPS‑methyl ester architecture provides the necessary orthogonality: the methyl ester is cleaved under basic conditions (LiOH/THF/H₂O), the TIPPS sulfonamide is removed with strong acid (TfOH/TFA/anisole), while the free hydroxyl remains available for on‑resin or solution‑phase functionalization. This orthogonal strategy, validated in the synthesis of CJ‑672 [1], is unattainable with acid‑labile N‑Boc or hydrogenolytically labile N‑Cbz serine methyl esters, which would deprotect under conditions incompatible with other functional groups.

Medicinal Chemistry Programs Targeting Urokinase or Matriptase Selectivity

For research teams optimizing serine protease inhibitors where selectivity over thrombin and trypsin is a primary concern, the TIPPS moiety offers a demonstrated selectivity advantage over smaller sulfonyl groups (e.g., α‑tolyl, p‑tolyl) as shown in N‑sulfonyl tripeptide screening [2]. Incorporating the target compound as the N‑terminal building block allows medicinal chemists to retain this selectivity‑conferring group while varying the C‑terminal warhead, thereby accelerating SAR exploration while maintaining a favorable selectivity baseline.

Inhibitor Co‑crystallization and Structure‑Based Drug Design with Matriptase

The compound serves as the key intermediate for preparing CJ‑672, which co‑crystallizes with the matriptase catalytic domain at high resolution (2.2 Å, PDB 2GV7) [3]. Procurement of the TIPPS‑bearing building block enables direct access to crystallography‑grade inhibitors that occupy both the S1 and S4 subsites of matriptase, a binding mode that cannot be reproduced with tosyl or mesitylenesulfonyl analogues. This facilitates iterative structure‑based design cycles where each synthetic modification is informed by a reliable X‑ray binding pose.

Scale‑Up Campaigns Requiring Robust Intermediates with Demonstrated Chemical Stability

When scaling inhibitor synthesis from milligram to kilogram quantities, the documented stability advantage of TIPPS derivatives over mesitylenesulfonyl analogues [4] translates into lower loss during purification, reduced formation of side products, and longer storage windows for the protected intermediate. This makes the target compound a preferred procurement choice for process chemistry groups seeking to minimize batch failures and ensure reproducible impurity profiles in multi‑step manufacturing sequences.

Quote Request

Request a Quote for (S)-methyl3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.